4-(2-Ethylphenyl)thiophene-2-carbaldehyde
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Overview
Description
4-(2-Ethylphenyl)thiophene-2-carbaldehyde is a chemical compound characterized by a thiophene ring substituted with a 2-ethylphenyl group and a formyl group at the 2-position of the thiophene ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-ethylbenzene as the starting material.
Formation of Thiophene Ring: The thiophene ring can be formed through a cyclization reaction involving the appropriate precursors.
Introduction of Formyl Group: The formyl group at the 2-position of the thiophene ring is introduced using formylation reactions, such as the Vilsmeier-Haack reaction.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Types of Reactions:
Oxidation: Oxidation reactions can convert the aldehyde group to carboxylic acids.
Reduction: Reduction reactions can reduce the aldehyde group to alcohols.
Substitution: Substitution reactions can replace the hydrogen atoms on the thiophene ring with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: 4-(2-Ethylphenyl)thiophene-2-carboxylic acid.
Reduction: 4-(2-Ethylphenyl)thiophene-2-methanol.
Substitution: Various substituted thiophenes depending on the reagents used.
Scientific Research Applications
Chemistry: 4-(2-Ethylphenyl)thiophene-2-carbaldehyde is used as an intermediate in the synthesis of more complex organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Research is ongoing to explore its applications in drug development.
Medicine: Due to its biological activities, this compound is being investigated for its potential use in pharmaceuticals. It may serve as a precursor for the development of new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its versatility makes it valuable in various industrial applications.
Mechanism of Action
The mechanism by which 4-(2-Ethylphenyl)thiophene-2-carbaldehyde exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity. In anticancer applications, it may interfere with cellular pathways involved in cancer cell proliferation.
Molecular Targets and Pathways:
Antimicrobial Activity: Targets microbial cell membranes and disrupts their function.
Anticancer Activity: Interferes with pathways involved in cell division and apoptosis.
Comparison with Similar Compounds
4-Ethylphenol: Similar in structure but lacks the thiophene ring and formyl group.
2-Ethylthiophene: Similar thiophene structure but without the formyl group.
4-(2-Ethylphenyl)thiophene-2-carboxylic acid: Similar but with a carboxylic acid group instead of the aldehyde.
Uniqueness: 4-(2-Ethylphenyl)thiophene-2-carbaldehyde is unique due to its combination of the thiophene ring, the 2-ethylphenyl group, and the formyl group. This combination provides distinct chemical and biological properties that are not found in the similar compounds listed above.
Properties
IUPAC Name |
4-(2-ethylphenyl)thiophene-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12OS/c1-2-10-5-3-4-6-13(10)11-7-12(8-14)15-9-11/h3-9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZLGTMEGNZDGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C2=CSC(=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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